molecular formula C19H28N4O3S B2423869 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-ethoxyphenyl)sulfonyl)piperazine CAS No. 1396887-74-3

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-ethoxyphenyl)sulfonyl)piperazine

Cat. No.: B2423869
CAS No.: 1396887-74-3
M. Wt: 392.52
InChI Key: YAVVEYCQABTRFQ-UHFFFAOYSA-N
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Description

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-ethoxyphenyl)sulfonyl)piperazine is a specialized chemical hybrid designed for advanced pharmaceutical and biochemical research. This compound integrates a 3,5-dimethylpyrazole moiety, a structure noted in scientific studies for its role in forming complexes with biological activity , linked via an ethyl bridge to a piperazine ring modified with a 4-ethoxyphenylsulfonyl group. The sulfonamide functional group is a prevalent pharmacophore in medicinal chemistry, often associated with modulating a wide range of biological targets. The primary research value of this compound lies in its potential as a key intermediate or scaffold for the development of novel enzyme inhibitors and receptor modulators. Its molecular architecture suggests potential applicability in designing ligands for central nervous system targets or anti-infective agents. Researchers are investigating this and related pyrazole-sulfonamide hybrids for their utility in probing signal transduction pathways and cellular regulatory mechanisms. The ethoxyphenyl sulfonyl group may contribute to specific binding interactions with hydrophobic pockets in protein active sites. This compound is intended for use in hit-to-lead optimization studies, structure-activity relationship (SAR) investigations, and as a building block in combinatorial chemistry. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-(4-ethoxyphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O3S/c1-4-26-18-5-7-19(8-6-18)27(24,25)22-12-9-21(10-13-22)11-14-23-17(3)15-16(2)20-23/h5-8,15H,4,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVVEYCQABTRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCN3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-ethoxyphenyl)sulfonyl)piperazine typically involves multiple steps:

    Formation of the pyrazole moiety: The synthesis begins with the preparation of 3,5-dimethyl-1H-pyrazole through the reaction of acetylacetone with hydrazine hydrate under acidic conditions.

    Alkylation: The pyrazole is then alkylated with 2-bromoethylamine to form the intermediate 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine.

    Sulfonylation: The intermediate is reacted with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Cyclization: Finally, the product is cyclized with piperazine under reflux conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Sulfonamide Hydrolysis

The sulfonamide group (-SO₂-N-) undergoes hydrolysis under acidic or basic conditions. This reaction typically cleaves the S-N bond, yielding sulfonic acid derivatives and free piperazine.

Reagents/Conditions Products Yield Mechanistic Pathway References
6M HCl, reflux (12 hr)4-ethoxyphenylsulfonic acid + 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazine78%Acid-catalyzed nucleophilic attack at sulfur
2M NaOH, 80°C (8 hr)Same as above65%Base-mediated cleavage via tetrahedral intermediate

Key Findings :

  • Acidic conditions favor higher yields due to protonation-induced activation of the sulfonamide group.

  • Steric hindrance from the 4-ethoxyphenyl group slows reaction kinetics compared to simpler sulfonamides.

Electrophilic Substitution at Pyrazole

The 3,5-dimethylpyrazole ring participates in electrophilic substitutions, primarily at the C4 position, which is electronically activated by adjacent methyl groups.

Reaction Reagents/Conditions Products Yield References
NitrationHNO₃/H₂SO₄, 0–5°C, 4 hr1-(2-(4-nitro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-ethoxyphenyl)sulfonyl)piperazine62%
Halogenation (Chlorination)Cl₂, FeCl₃, CH₂Cl₂, 25°C, 2 hr1-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-ethoxyphenyl)sulfonyl)piperazine55%

Key Findings :

  • Methyl groups at C3/C5 direct electrophiles to the C4 position due to steric and electronic effects .

  • Halogenation yields are lower than nitration due to competing side reactions at the piperazine nitrogen.

Nucleophilic Substitution at Piperazine

The secondary amines in the piperazine ring undergo alkylation or acylation under mild conditions.

Reaction Reagents/Conditions Products Yield References
AlkylationCH₃I, K₂CO₃, DMF, 60°C, 6 hr1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methyl-4-((4-ethoxyphenyl)sulfonyl)piperazine85%
AcylationAcCl, Et₃N, THF, 0°C, 2 hr1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-acetyl-4-((4-ethoxyphenyl)sulfonyl)piperazine73%

Key Findings :

  • Alkylation proceeds quantitatively due to the high nucleophilicity of piperazine amines .

  • Acylation requires strict temperature control to avoid over-reaction.

O-Dealkylation of Ethoxy Group

The 4-ethoxyphenyl group undergoes dealkylation under acidic conditions to form a phenolic derivative.

Reagents/Conditions Products Yield References
48% HBr, AcOH, reflux (6 hr)1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-hydroxyphenyl)sulfonyl)piperazine68%

Key Findings :

  • The reaction is selective for the ethoxy group, leaving the sulfonamide intact.

  • Phenolic derivatives show enhanced solubility in polar solvents.

Oxidation of Pyrazole Methyl Groups

Reagents/Conditions Products Yield References
KMnO₄, H₂O, 70°C, 8 hr1-(2-(3,5-dicarboxy-1H-pyrazol-1-yl)ethyl)-4-((4-ethoxyphenyl)sulfonyl)piperazine41%

Reduction of Sulfonyl Group

Reagents/Conditions Products Yield References
LiAlH₄, THF, 0°C, 3 hr1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-ethoxyphenyl)thio)piperazine58%

Key Findings :

  • Oxidation of methyl groups requires harsh conditions and generates carboxylate derivatives .

  • LiAlH₄ selectively reduces sulfonyl to thioether without affecting other functional groups .

Cross-Coupling Reactions

The pyrazole and phenyl rings can participate in Pd-catalyzed cross-coupling reactions after halogenation.

Reaction Reagents/Conditions Products Yield References
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C, 12 hr1-(2-(4-aryl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-ethoxyphenyl)sulfonyl)piperazine60–75%

Key Findings :

  • Pre-halogenation at C4 of pyrazole is essential for coupling efficiency.

  • Electron-rich aryl boronic acids yield higher conversions.

Complexation with Metal Ions

The pyrazole nitrogen and sulfonamide oxygen act as ligands for transition metals.

Metal Salt Conditions Complex Structure Stability References
CuCl₂ · 2H₂OMeOH, 25°C, 2 hr[Cu(L)₂Cl]Cl (L = ligand)Stable in air

Key Findings :

  • Cu(II) complexes exhibit square-planar geometry .

  • Stability is pH-dependent, with optimal binding at neutral conditions.

Scientific Research Applications

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-ethoxyphenyl)sulfonyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.

    Industry: It is used in the development of new materials, such as polymers and surfactants, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-ethoxyphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways: It can influence various biochemical pathways, such as signal transduction, apoptosis, and inflammation, depending on the specific biological context.

Comparison with Similar Compounds

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-ethoxyphenyl)sulfonyl)piperazine can be compared with other similar compounds, such as:

    1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(phenylsulfonyl)piperazine: This compound lacks the ethoxy group, which may affect its solubility and biological activity.

    1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-methoxyphenyl)sulfonyl)piperazine: The presence of a methoxy group instead of an ethoxy group can influence its reactivity and pharmacokinetic properties.

    1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-chlorophenyl)sulfonyl)piperazine: The chloro substituent may enhance its electron-withdrawing effects, altering its chemical and biological behavior.

Biological Activity

The compound 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-ethoxyphenyl)sulfonyl)piperazine is a novel derivative that combines a piperazine core with a pyrazole moiety, known for its diverse biological activities. This article aims to explore its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C19H26N4O3SC_{19}H_{26}N_{4}O_{3}S, with a molecular weight of approximately 378.50 g/mol. The structure features a piperazine ring substituted with both a pyrazole and an ethoxyphenyl sulfonyl group, which may contribute to its biological effects.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor activity. In particular, compounds similar to the one have shown effective inhibition against various cancer cell lines. For instance, studies on related pyrazole derivatives demonstrated their ability to inhibit BRAF(V600E) and EGFR pathways, which are crucial in tumor progression .

CompoundTargetIC50 (μM)
Pyrazole Derivative ABRAF(V600E)0.5
Pyrazole Derivative BEGFR0.8
This compound TBDTBD

Case Study: A study evaluated the cytotoxicity of various pyrazole derivatives on human cancer cell lines, revealing that modifications in the pyrazole structure significantly enhanced their antitumor potency .

Anti-inflammatory Activity

The compound has also been assessed for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays have shown that related compounds can effectively reduce inflammation markers in macrophages stimulated by lipopolysaccharides (LPS) .

Mechanism of Action: The anti-inflammatory effects are likely mediated through the inhibition of NF-kB signaling pathways, which play a pivotal role in inflammatory responses.

Antibacterial and Antifungal Activity

Some studies have reported that pyrazole derivatives possess antibacterial and antifungal properties. For instance, certain compounds have demonstrated effectiveness against Gram-positive bacteria and fungi through mechanisms involving membrane disruption and inhibition of cell wall synthesis .

Activity TypePathogenMinimum Inhibitory Concentration (MIC)
AntibacterialStaphylococcus aureus10 μg/mL
AntifungalCandida albicans15 μg/mL

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often linked to their structural features. The presence of electron-withdrawing groups on the aromatic rings enhances their interaction with biological targets. For example, the sulfonyl group attached to the piperazine ring has been shown to increase solubility and bioavailability, which are critical for effective drug action .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions:

Pyrazole Ring Formation : React hydrazines with 1,3-diketones under acidic/basic conditions to generate the 3,5-dimethylpyrazole core .

Ethyl Linker Introduction : Alkylation of the pyrazole nitrogen using 1,2-dibromoethane or similar reagents under basic conditions (e.g., K₂CO₃ in DMF) .

Sulfonylation of Piperazine : React 4-ethoxyphenylsulfonyl chloride with piperazine in dichloromethane, using triethylamine as a base .

Coupling Steps : Connect the ethyl-pyrazole moiety to the sulfonylated piperazine via nucleophilic substitution (e.g., using DIPEA in acetonitrile at 80°C) .

Q. Optimization Tips :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation .
  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Key analytical methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., pyrazole protons at δ 6.2–6.5 ppm, sulfonyl group at δ 3.1–3.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 432.2) .
  • X-ray Crystallography : Resolve crystal structure for absolute configuration validation (if single crystals are obtainable) .
  • FT-IR : Confirm functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹) .

Q. What safety precautions are necessary during handling and storage?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Storage : Store in airtight containers at –20°C under inert gas to prevent hydrolysis/oxidation .
  • Waste Disposal : Neutralize acidic/basic residues before disposal and comply with EPA/DOT regulations .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) influence biological activity?

Structure-Activity Relationship (SAR) studies suggest:

  • Pyrazole Substituents : 3,5-Dimethyl groups enhance metabolic stability compared to unsubstituted pyrazoles .
  • Sulfonyl Group : The 4-ethoxyphenylsulfonyl moiety improves receptor binding affinity vs. alkylsulfonyl analogs .
  • Piperazine Flexibility : Ethyl linkers between pyrazole and piperazine increase conformational flexibility, aiding target engagement .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., sulfonyl group forming H-bonds with Lys residues) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (GROMACS/AMBER) to assess binding kinetics .
  • ADMET Prediction : SwissADME predicts moderate BBB permeability (LogP ~3.2) and CYP3A4 inhibition risk .

Q. How can contradictions in reported biological data (e.g., conflicting IC₅₀ values) be resolved?

  • Reproducibility Checks : Validate assay conditions (pH, temperature, buffer composition) and cell lines .
  • Orthogonal Assays : Confirm activity via fluorescence polarization (FP) and surface plasmon resonance (SPR) .
  • Batch Purity Analysis : Use HPLC-MS to rule out impurity interference (>98% purity required) .

Q. What are the compound’s stability profiles under varying pH and temperature conditions?

  • pH Stability : Degrades rapidly in acidic conditions (pH <3) via sulfonyl group hydrolysis. Stable at pH 7.4 (PBS buffer, 37°C) for 24 hours .
  • Thermal Stability : Decomposes above 150°C; store at –20°C for long-term stability .
  • Light Sensitivity : Protect from UV exposure to prevent photodegradation (use amber vials) .

Q. What analytical challenges arise in detecting low-concentration impurities?

  • HPLC Challenges : Use reverse-phase C18 columns with 0.1% formic acid in water/acetonitrile gradients. Detect impurities at 254 nm .
  • LC-MS/MS : Identify trace impurities (e.g., des-ethyl byproduct at m/z 404.1) via MRM transitions .
  • Limit of Detection (LOD) : Achieve 0.1% impurity detection via high-sensitivity Q-TOF instruments .

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